2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile is an organic compound characterized by the presence of bromine, fluorine, sulfur, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 4-fluorobenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 4-bromothiophenol with 4-fluorobenzaldehyde under basic conditions to form a thioether intermediate.
Cyclization: The intermediate undergoes cyclization with malononitrile in the presence of a base such as potassium carbonate to form the nicotinonitrile core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the constant production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a base like sodium hydride (NaH).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the nitrile group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific proteins or enzymes, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various biochemical pathways, depending on its target, such as signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile
- 2-[(4-Methylphenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-13-3-7-15(8-4-13)23-18-17(11-21)16(9-10-22-18)12-1-5-14(20)6-2-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUROZCZHWHGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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